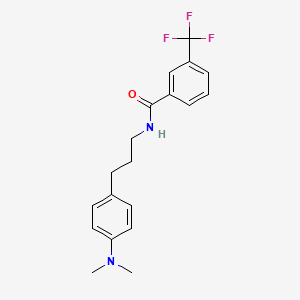
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(trifluoromethyl)benzamide, also known as UFP-512, is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamides and has been found to have significant effects on various biological systems.
Applications De Recherche Scientifique
Mitosis Inhibition in Plant Cells
A study on a related benzamide series has demonstrated potent and selective inhibition of mitosis in plant cells, suggesting potential applications in agriculture for controlling plant growth or development (Merlin et al., 1987). This line of research could guide the development of new agrochemicals targeting specific phases of plant cell division.
Development of Aromatic Polymers
Research into aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings has shown the synthesis of new polyamides, polyimides, and polyureas (Lin et al., 1990). These materials, characterized by their solubility and thermal stability, indicate potential applications in creating high-performance polymers with specific electronic or optical properties.
Synthesis of Chalcogenoxanthenones
The electrophilic cyclization process to create 2,7-bis-N,N-dimethylaminochalcogenoxanthen-9-ones highlights innovative pathways in organic synthesis, offering methods to produce compounds with unique structural and electronic features (Valle et al., 2005). Such compounds have potential applications in dye chemistry and materials science.
Advancements in Polyimides
Studies on organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain have unveiled new materials with excellent solubility, high glass-transition temperatures, and good thermal stability (Liu et al., 2002). These polyimides may find applications in the electronics industry for flexible displays or as insulation materials.
Block Copolymer Synthesis
Research on the synthesis of block copolymers containing well-defined aramide with low polydispersity offers insights into polymer chemistry, enabling the production of materials with controlled properties for applications in nanotechnology and materials engineering (Yokozawa et al., 2002).
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-24(2)17-10-8-14(9-11-17)5-4-12-23-18(25)15-6-3-7-16(13-15)19(20,21)22/h3,6-11,13H,4-5,12H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFGNMGXKXSJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

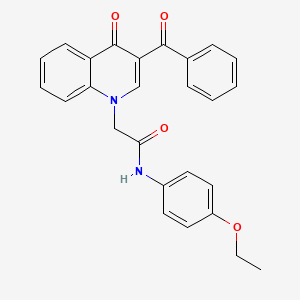
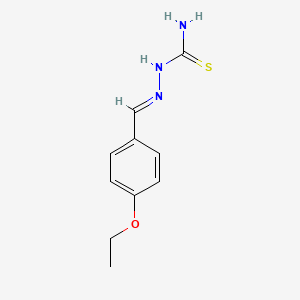
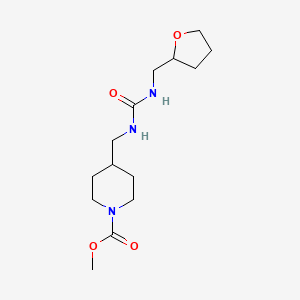

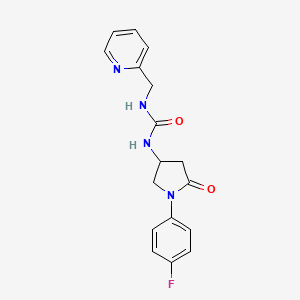
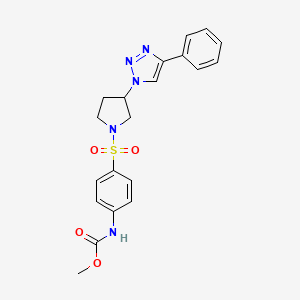
![2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole](/img/structure/B2378904.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2378906.png)
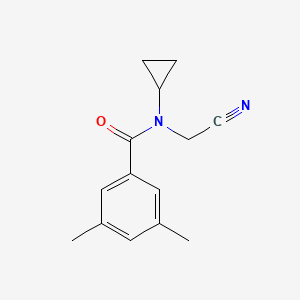
![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)
![N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2378911.png)
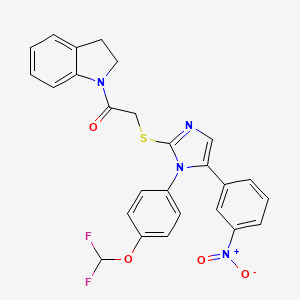
![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid](/img/structure/B2378914.png)
![2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2378916.png)